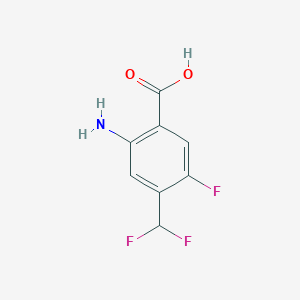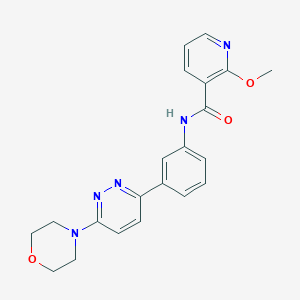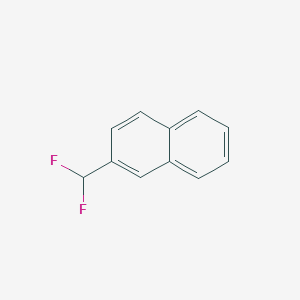
2-(Difluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Difluoromethyl)naphthalene is a chemical compound with the CAS Number: 140135-76-8 and Linear Formula: C11H8F2 . It has a molecular weight of 178.18 .
Molecular Structure Analysis
The molecular structure of 2-(Difluoromethyl)naphthalene is represented by the formula C11H8F2 . The average mass is 178.178 Da, and the monoisotopic mass is 178.059402 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-(Difluoromethyl)naphthalene are not available, it’s worth noting that naphthalene derivatives, in general, have been studied for their unique photophysical and chemical properties .Physical And Chemical Properties Analysis
2-(Difluoromethyl)naphthalene has a density of 1.2±0.1 g/cm3, a boiling point of 254.7±25.0 °C at 760 mmHg, and a flash point of 88.8±11.0 °C . It has a molar refractivity of 49.3±0.3 cm3, and its molar volume is 151.5±3.0 cm3 .科学的研究の応用
Supramolecular Chemistry and Sensors
Naphthalene diimides (NDIs), closely related to 2-(Difluoromethyl)naphthalene, have significant applications in supramolecular chemistry and as sensors. They have been utilized in host-guest complexes for molecular switching devices, such as catenanes and rotaxanes, and in the creation of ion-channels through ligand gating. NDIs are also used as gelators for sensing aromatic systems (Kobaisi et al., 2016).
Catalysis and Medicinal Applications
In catalysis, naphthalene diimides engage in anion-π interactions. Moreover, their intercalations with DNA have implications in medicinal applications. This versatility stems from their electronic properties and the capacity for structural modifications (Bhosale et al., 2008).
Atmospheric Chemistry
2-(Difluoromethyl)naphthalene and related compounds, like naphthalene, are reactive in the atmosphere under urban conditions, primarily undergoing reactions with hydroxyl radicals. These reactions lead to various products, including ring cleavage species, which have implications for environmental and atmospheric chemistry (Sasaki et al., 1997).
Biodegradation Research
Stable isotope probing (SIP), a method used in biodegradation research, has been employed to study naphthalene catabolism in complex microbial environments. This research is pivotal in understanding the microbial breakdown of aromatic hydrocarbons like naphthalene in natural settings (Wackett, 2004).
Photophysical Studies and Fluorescence Applications
Naphthalene diimides, including derivatives like 2-(Difluoromethyl)naphthalene, are widely used in photophysical studies. They are developed to be highly fluorescent and functionalized for various applications, such as in fluorescence-based information readouts in chemistry, biology, and medicine (Maniam et al., 2019).
Detection and Analysis in Environmental Sciences
The derivatives of naphthalene, including 2-(Difluoromethyl)naphthalene, are employed in environmental science for the detection and analysis of pollutants. Their reactions and transformation products in the atmosphere provide insight into air quality and pollutant behavior (Bunce et al., 1997).
Anaerobic Degradation
Research on anaerobic naphthalene degradation, relevant to 2-(Difluoromethyl)naphthalene, focuses on its oxidation and the identification of metabolites. This is crucial for understanding the environmental fate and breakdown of such aromatic compounds (Meckenstock et al., 2000).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(difluoromethyl)naphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVBIWWNNFYJULG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethyl)naphthalene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


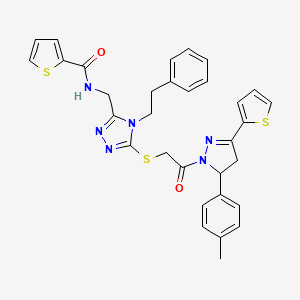
![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)
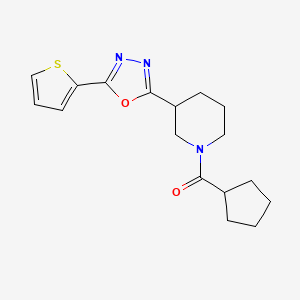
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
![N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2912325.png)
![Benzo[d][1,3]dioxol-5-yl(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2912331.png)
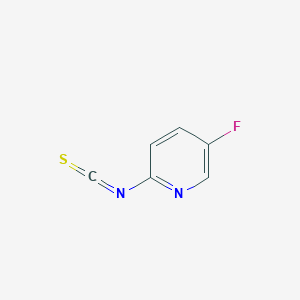
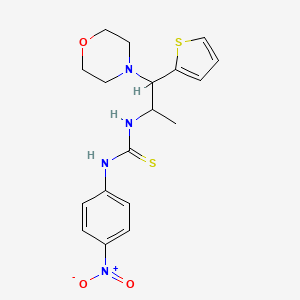
![1-(3-Fluoro-5-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2912337.png)
